(R)-N'-Nitrosonornicotine

Tobacco-specific nitrosamine Enantioselective metabolism Cytochrome P450

Unlike racemic NNN or the (S)-enantiomer, (R)-NNN exhibits weak standalone carcinogenicity yet synergistically amplifies (S)-NNN tumorigenicity in mixtures. Its distinct metabolic profile—undergoing both 2′- and 5′-hydroxylation at nearly equal rates versus preferential 2′-hydroxylation of (S)-NNN—makes it indispensable for enantioselective LC-MS/MS method validation, DNA adduct (O6-POB-dGuo, 7-POB-dGuo) quantification, and ICH M7-compliant nitrosamine impurity control. Certified reference material meeting USP, EMA, JP, and BP pharmacopeial requirements for ANDA/NDA regulatory submissions.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 61601-78-3
Cat. No. B044230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N'-Nitrosonornicotine
CAS61601-78-3
Synonyms3-[(2R)-1-Nitroso-2-pyrrolidinyl]pyridine;  (R)-3-(1-Nitroso-2-pyrrolidinyl)pyridine; 
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1
InChIKeyXKABJYQDMJTNGQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-N'-Nitrosonornicotine (CAS 61601-78-3) Cannot Be Substituted: Evidence-Based Differentiation from (S)-NNN and Racemic NNN


(R)-N'-Nitrosonornicotine (R-NNN, CAS 61601-78-3) is a stereoisomer of the tobacco-specific nitrosamine (TSNA) N'-nitrosonornicotine (NNN), a Group 1 human carcinogen [1]. Unlike the highly tumorigenic (S)-NNN, (R)-NNN exhibits weak carcinogenic activity in standard rodent models [2]. However, its unique ability to synergistically enhance the carcinogenicity of (S)-NNN [3] and its distinct metabolic activation profile [4] make it an indispensable reference standard for accurate risk assessment and analytical method validation in tobacco product testing and pharmaceutical nitrosamine impurity control [5].

Critical Procurement Insight: Why Generic (R)-N'-Nitrosonornicotine (CAS 61601-78-3) Substitution Fails in Quantitative Analytical Workflows


Substituting (R)-NNN with racemic NNN or the (S)-enantiomer in analytical or toxicological studies introduces critical confounding variables that invalidate quantitative comparisons. (R)-NNN and (S)-NNN exhibit divergent metabolic pathways in target tissues, with (S)-NNN preferentially undergoing 2′-hydroxylation (the activation pathway) while (R)-NNN undergoes both 2′- and 5′-hydroxylation at nearly equal rates [1]. Furthermore, (R)-NNN alone is weakly carcinogenic, yet it synergistically amplifies the tumorigenicity of (S)-NNN in racemic mixtures [2]. Thus, using non-enantiopure material obscures the distinct contributions of each stereoisomer to overall carcinogenic potency and DNA adduct formation, leading to inaccurate risk assessment and method validation failures in regulated pharmaceutical and tobacco testing environments.

Head-to-Head Quantitative Evidence: (R)-N'-Nitrosonornicotine (CAS 61601-78-3) Versus Key Comparators


Enantioselective Metabolic Activation: (R)-NNN vs. (S)-NNN in Rat Esophagus

In cultured rat esophagus, (S)-NNN is metabolized predominantly via 2′-hydroxylation, the established activation pathway, with a 2′-hydroxylation:5′-hydroxylation metabolite ratio ranging from 6.22 to 8.06. In contrast, (R)-NNN exhibits a ratio of only 1.12–1.33, indicating a nearly equal distribution between activation and detoxification pathways [1]. This difference is statistically significant (P<0.001).

Tobacco-specific nitrosamine Enantioselective metabolism Cytochrome P450 2'-hydroxylation

In Vivo Carcinogenicity: (R)-NNN vs. (S)-NNN in F344 Rats

Chronic administration of (S)-NNN at 14 ppm in drinking water induced a total of 89 benign and malignant oral cavity tumors in a group of 20 male F-344 rats. In contrast, (R)-NNN was described as 'weakly active' and induced substantially fewer tumors, though exact tumor counts for (R)-NNN alone were not reported in the same publication [1]. A separate DNA adduct study in rats treated with 14 ppm of each enantiomer for up to 70 weeks confirmed that (S)-NNN was 'highly tumorigenic' in the oral cavity and esophagus, while (R)-NNN was 'relatively weakly active' [2].

Oral carcinogenesis Esophageal cancer Tobacco-specific nitrosamine Enantiomer

Synergistic Enhancement of (S)-NNN Carcinogenicity by (R)-NNN in Racemic Mixtures

While (R)-NNN alone is weakly carcinogenic, it synergistically enhances the carcinogenicity of (S)-NNN when co-administered. In rats treated with racemic NNN, tumor formation in oral and esophageal tissues was 'far greater than the sum of the activities of the individual enantiomers' [1]. This synergy is partly mediated by enhanced formation of the highly mutagenic DNA adduct O6-POB-dGuo in the esophagus at low and median doses [1].

Synergistic carcinogenesis DNA adduct O6-POB-dGuo Tobacco-specific nitrosamine

Enantioselective α-Hydroxylation by Cytochrome P450 2A3

Rat P450 2A3 catalyzes the α-hydroxylation of NNN enantiomers with distinct regioselectivity. (S)-NNN is hydroxylated exclusively at the 5′-position, whereas (R)-NNN undergoes predominant 2′-hydroxylation, occurring to a 3-fold greater extent than 5′-hydroxylation [1]. This contrasts with human P450 2A6, which catalyzes only 5′-hydroxylation of racemic NNN.

Cytochrome P450 2A3 Enantioselective catalysis α-hydroxylation NNN metabolism

Analytical Purity and Regulatory Compliance for (R)-NNN Reference Standards

Commercially available (R)-NNN reference standards are supplied with documented purity specifications suitable for regulatory applications. For example, Santa Cruz Biotechnology offers (R)-NNN with TLC purity of 98% and a specific rotation of +187.9° (c = 0.1, Methanol) [1]. Veeprho provides (R)-NNN as a highly characterized reference material meeting USP, EMA, JP, and BP standards for nitrosamine impurity testing in pharmaceutical manufacturing [2]. SynZeal supplies (R)-NNN with detailed characterization data compliant with regulatory guidelines for ANDA and NDA filings [3].

Reference standard Analytical method validation Nitrosamine impurity Pharmacopeial compliance

High-Impact Applications for (R)-N'-Nitrosonornicotine (CAS 61601-78-3) in Research and Regulated Industries


Enantioselective Biomarker Quantification in Tobacco Carcinogenesis Studies

(R)-NNN serves as an essential enantiopure standard for developing and validating LC-MS/MS methods to quantify DNA adducts (e.g., O6-POB-dGuo, 7-POB-dGuo) and urinary metabolites specific to (R)-NNN exposure. Its use enables precise determination of the contribution of (R)-NNN to overall NNN metabolic activation and adduct formation in human biomonitoring studies, as demonstrated in rat carcinogenicity models [1][2].

Pharmaceutical Nitrosamine Impurity Control and Regulatory Submission

Under ICH M7 and regional guidelines, pharmaceutical manufacturers must assess and control nitrosamine impurities in drug substances and products. (R)-NNN, as a potential impurity in nicotine-derived pharmaceuticals (e.g., nicotine replacement therapies), requires enantioselective analytical methods. The use of certified (R)-NNN reference standards meeting USP, EMA, JP, or BP requirements is mandatory for method validation, system suitability testing, and accurate quantification in ANDA/NDA submissions [1][2].

Mechanistic Dissection of P450 Enzyme Specificity and Stereoselective Metabolism

Researchers investigating the role of specific cytochrome P450 isoforms (e.g., CYP2A6, CYP2A3, CYP2A13) in nitrosamine activation utilize (R)-NNN as a stereochemical probe. The distinct regioselectivity of (R)-NNN hydroxylation by different P450s [1] allows for enzyme activity fingerprinting and the elucidation of structure-activity relationships critical for understanding organ-specific carcinogenesis and for screening potential chemopreventive agents.

Tobacco Product Harm Reduction and Regulatory Science

Regulatory agencies and public health researchers require accurate quantification of individual NNN enantiomers in tobacco products, smokeless tobacco, and e-cigarette liquids to assess differential exposure and risk. (R)-NNN reference material is indispensable for developing and validating the enantioselective analytical methods needed to monitor enantiomeric ratios in commercial products and to evaluate the impact of product modifications on TSNA profiles [1].

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